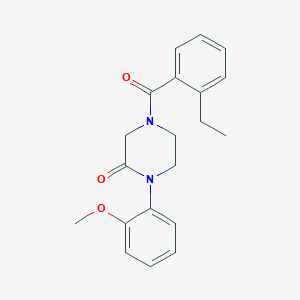

4-(2-ethylbenzoyl)-1-(2-methoxyphenyl)-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to 4-(2-ethylbenzoyl)-1-(2-methoxyphenyl)-2-piperazinone, involves multiple steps, including cyclocondensation reactions, amidation, and modifications of the piperazine ring. For instance, the synthesis of closely related piperazine derivatives has been reported through reactions involving ester ethoxycarbonylhydrazones with primary amines, indicating a versatile approach for generating a wide range of piperazine-based compounds (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring and various substituents that significantly influence their chemical behavior and interactions. For example, crystal structure studies of similar compounds reveal that the piperazine ring can adopt a chair conformation, and the overall molecular geometry is influenced by the nature of the substituents and their interactions with the piperazine nucleus (Faizi et al., 2016).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, acylation, and alkylation, which can be utilized to introduce different functional groups into the molecule. The reactivity of the piperazine nitrogen atoms makes these compounds versatile intermediates in organic synthesis. The specific chemical properties of this compound would depend on the nature of the substituents and the electronic effects they impart on the piperazine ring.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation and other chemical processes. These properties are influenced by the molecular structure and the nature of substituents. Studies on similar compounds have elucidated their crystal structures and provided insights into their supramolecular assembly, which is vital for understanding their physical behavior (Chinthal et al., 2021).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- Some novel derivatives of 1,2,4-Triazole, including those involving the 4-methoxyphenyl piperazine structure, have been synthesized and found to possess good to moderate antimicrobial activities against various microorganisms. This suggests potential uses of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Crystal Structure and Supramolecular Assembly

- Research into closely related 1-halobenzoyl-4-(2-methoxyphenyl)piperazines has revealed that these compounds can form different dimensions of hydrogen-bonded assemblies based on their molecular structure. This indicates potential applications in materials science and crystallography (Chinthal et al., 2021).

Antimicrobial Activity of Pyridine Derivatives

- Studies have demonstrated that certain pyridine derivatives, which include 4-methoxyphenylpiperazine components, show varying degrees of antimicrobial activity. These compounds could be valuable in the development of new antibacterial and antifungal treatments (Patel et al., 2011).

Conformational Analyses for Anti-Cancer Properties

- Detailed studies on benzimidazole derivatives with 4-methoxyphenyl and piperazine components have been conducted to understand their anti-cancer properties. The findings from these studies could contribute to the development of new cancer therapies (Karayel, 2021).

Potential in CNS Agent Development

- Compounds with the structure of 4-alkyl-1-(o-methoxyphenyl)piperazine, including those with benzotriazole, have shown potential as central nervous system agents, specifically as antagonists for 5-HT1A and 5-HT2 receptors. This indicates possible applications in developing treatments for neurological disorders (Mokrosz et al., 1994).

Propriétés

IUPAC Name |

4-(2-ethylbenzoyl)-1-(2-methoxyphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-15-8-4-5-9-16(15)20(24)21-12-13-22(19(23)14-21)17-10-6-7-11-18(17)25-2/h4-11H,3,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISRCPZFLZRYLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B5507341.png)

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)

![[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol](/img/structure/B5507396.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)